molecular formula C₂₇H₂₈F₆N₂O₂ B1154697 5,6-Dehydro-17α-dutasteride

5,6-Dehydro-17α-dutasteride

Cat. No.: B1154697
M. Wt: 526.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dehydro-17α-dutasteride is a chemical analog of dutasteride, a known dual inhibitor of type I and type II 5α-reductase isoenzymes . These enzymes are responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT) . By inhibiting this conversion, dutasteride causes a significant reduction in serum DHT levels, a mechanism that underpins its therapeutic applications for conditions like benign prostatic hyperplasia (BPH) and its off-label use in androgenic alopecia . This analog provides researchers with a specialized tool to probe the structure-activity relationships of 5α-reductase inhibitors. Investigations with this compound can yield insights into the biochemical consequences of profound DHT suppression, such as its effects on cellular proliferation and apoptosis in androgen-responsive tissues . Furthermore, it serves as a critical reagent for studying the broader physiological role of 5α-reductase in steroid metabolism, including the synthesis of various neuroactive steroids in the central nervous system . Research into novel analogs like 5,6-Dehydro-17α-dutasteride is essential for advancing the understanding of androgen-dependent pathways and exploring potential new research avenues. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₂₈F₆N₂O₂

Molecular Weight

526.51

Synonyms

(4aR,4bS,6aS,7R,9aS,9bS)-N-(2,5-bis(trifluoromethyl)phenyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide΄

Origin of Product

United States

Chemical Synthesis and Transformational Pathways of 5,6 Dehydro 17α Dutasteride

Elucidation of Synthetic Routes and Precursor Precursors

The primary and most direct synthetic route to 5,6-Dehydro-17α-dutasteride involves the dehydrogenation of dutasteride (B1684494) itself. Dutasteride serves as the immediate precursor in this transformation. The synthesis of dutasteride, therefore, provides the foundational precursors for its dehydro derivative.

The synthesis of dutasteride typically commences from 3-oxo-4-androstene-17β-carboxylic acid. A multi-step process involving oxidative ring-opening, cyclization to form the 4-aza-androst-5-en-3-one intermediate, followed by hydrogenation, esterification, and subsequent dehydrogenation at the 1,2-position, ultimately leads to a key dehydrocarboxylic acid intermediate. ijpsr.com Amidation of this intermediate with 2,5-bis(trifluoromethyl)aniline (B140203) yields dutasteride. ijpsr.com

An alternative pathway to dutasteride and its precursors involves starting from (5α,17β)-N-[2,5 bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide. nih.gov This saturated precursor can then be subjected to dehydrogenation to introduce the C1-C2 double bond. nih.gov

Characterization of its Formation as a Byproduct or Impurity in Dutasteride Synthesis

5,6-Dehydro-17α-dutasteride is recognized as a process-related impurity in the synthesis of dutasteride, often designated as DTSI-5 or Dutasteride EP Impurity D. nih.govsemanticscholar.orgukaazpublications.com Its formation is primarily attributed to an over-oxidation or excessive dehydrogenation step during the synthesis of dutasteride. nih.gov

Specifically, the introduction of the double bond at the C1-C2 position of the A-ring of the steroid nucleus is a critical step in dutasteride synthesis. nih.gov This is commonly achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov Under certain reaction conditions, this dehydrogenation process can extend to the B-ring, resulting in the formation of the 5,6-dehydro impurity. nih.gov

Forced degradation studies of dutasteride have also demonstrated the formation of a dehydrogenated product with a mass-to-charge ratio (m/z) of 527.5, consistent with the formation of a dehydro-dutasteride impurity. ijpsr.com This degradation can be induced under various stress conditions, highlighting the potential for its formation during manufacturing and storage.

Stress ConditionDegradation of Dutasteride (%)Notes
0.1 N HCl (3 hours)16.82Acid-induced degradation can lead to various byproducts, including dehydrogenated species.
Alkaline Hydrolysis11.85Base-induced degradation pathways can also contribute to impurity formation.
Oxidative (H2O2)4.10Oxidative stress is a direct pathway to the formation of dehydrogenated impurities.

Design and Execution of Targeted Synthetic Strategies for Stereochemical Control

While often formed as an impurity, targeted synthesis of 5,6-Dehydro-17α-dutasteride can be achieved by intentionally promoting the over-oxidation of dutasteride. A patented method describes the synthesis of this compound by treating dutasteride with DDQ and BSTFA in an organic solvent. nih.gov The reaction is initially carried out at room temperature and then heated to drive the dehydrogenation at the 5,6-position. nih.gov

Stereochemical control in the synthesis of 4-azasteroids is a critical aspect of their biological activity. In the context of 5,6-Dehydro-17α-dutasteride, the stereochemistry at the C-17 position, specifically the α-configuration of the carboxamide group, is a key feature. The synthesis of the 17α-isomer has been described, and its characterization confirms the stereochemical integrity at this position during the dehydrogenation process. mdpi.com

The synthesis of the isomeric 17β-dutasteride and its own set of related impurities has also been studied, highlighting the importance of controlling the stereochemistry at the C-17 position throughout the synthetic sequence. mdpi.com The formation of the 17α-epimer of dutasteride is a known impurity, and its separation and characterization are important for quality control.

Investigation of Regioselectivity and Stereoselectivity in its Chemical Generation

The generation of 5,6-Dehydro-17α-dutasteride through dehydrogenation of dutasteride is a matter of regioselectivity. The primary dehydrogenation in dutasteride synthesis is targeted at the C1-C2 position to form the α,β-unsaturated lactam, which is crucial for its pharmacological activity. nih.gov The subsequent dehydrogenation at the C5-C6 position is a less favorable, over-oxidation reaction.

The mechanism of DDQ dehydrogenation of steroids generally involves the formation of a charge-transfer complex, followed by hydride abstraction. nih.gov The regioselectivity of this reaction is influenced by the steric and electronic environment of the C-H bonds. In the case of dutasteride, the C1-C2 position is activated by the adjacent lactam carbonyl group, making it the preferred site of initial dehydrogenation. The formation of the 5,6-double bond likely occurs under more forcing conditions.

Mechanistic Investigations of 5,6 Dehydro 17α Dutasteride at the Molecular Level

Assessment of Enzymatic Interactions with Steroidogenic Enzymes (e.g., 5α-Reductase Isoforms) in In Vitro Systems

There is no available scientific literature detailing in vitro studies on the enzymatic interactions of 5,6-Dehydro-17α-dutasteride with 5α-reductase isoforms or other steroidogenic enzymes. While dutasteride (B1684494) is a well-documented potent dual inhibitor of both type 1 and type 2 5α-reductase, it is unknown whether the introduction of a double bond at the 5,6-position in 5,6-Dehydro-17α-dutasteride alters this inhibitory activity. nih.govdrugbank.comnih.gov The inhibitory constants (K_i_) or IC50 values, which are crucial for quantifying enzymatic inhibition, have not been reported for this specific compound.

For context, the inhibitory profile of the parent compound, dutasteride, is well-established and presented in the table below.

CompoundTarget EnzymeInhibition Data
Dutasteride5α-Reductase Type 1Potent Inhibition (Specific values vary across studies)
Dutasteride5α-Reductase Type 2Potent Inhibition (Specific values vary across studies)
5,6-Dehydro-17α-dutasteride 5α-Reductase Isoforms No Data Available

This table is provided for comparative context and highlights the absence of data for the subject compound.

Exploration of Potential Receptor Binding Dynamics with Steroid Hormone Receptors (e.g., Androgen Receptor) in Isolated Systems

Similarly, the scientific literature lacks studies on the receptor binding dynamics of 5,6-Dehydro-17α-dutasteride with steroid hormone receptors, such as the androgen receptor. Dutasteride itself has been investigated for its potential off-target effects on the androgen receptor due to its structural similarity to dihydrotestosterone (B1667394) (DHT). nih.govnih.gov These studies provide insights into the structure-activity relationships of dutasteride and its analogs. However, no specific binding affinity data (e.g., K_d_, IC50) for 5,6-Dehydro-17α-dutasteride has been published.

The following table illustrates the known interactions of dutasteride and the data gap for its 5,6-dehydro derivative.

CompoundTarget ReceptorBinding Affinity Data
DutasterideAndrogen ReceptorWeak affinity, with some studies showing competitive inhibition at high concentrations. nih.govresearchgate.net
5,6-Dehydro-17α-dutasteride Androgen Receptor No Data Available

This table is for illustrative purposes to show the lack of specific data for 5,6-Dehydro-17α-dutasteride.

Characterization of Molecular Recognition and Ligand-Protein Interactions (Non-Computational)

There are no non-computational studies, such as X-ray crystallography or NMR spectroscopy, that characterize the molecular recognition and specific ligand-protein interactions of 5,6-Dehydro-17α-dutasteride with its potential biological targets. Such studies are essential for understanding the precise binding mode and the key molecular interactions that would govern its activity.

Preclinical Biological Activity and Metabolic Fate Studies of 5,6 Dehydro 17α Dutasteride Excluding Human Data

Evaluation of Biological Effects in Cellular Models (In Vitro Assays)

No published in vitro studies were identified that specifically evaluate the biological effects of 5,6-Dehydro-17α-dutasteride in cellular models.

Analysis of Biotransformation Pathways in Non-Human Biological Systems (e.g., Animal Liver Microsomes, Cell Cultures)

There is no available data from studies using non-human biological systems, such as animal liver microsomes or cell cultures, to delineate the biotransformation pathways of 5,6-Dehydro-17α-dutasteride. While the metabolism of dutasteride (B1684494) is known to be mediated by cytochrome P450 enzymes, particularly CYP3A4, in both human and rat liver microsomes, the specific metabolic fate of its 5,6-dehydro analog has not been reported. mdpi.com

Pharmacodynamic Assessment in Animal Models (e.g., Enzyme Activity Modulation in Rodents)

No pharmacodynamic studies in animal models, such as rodents, have been published that assess the effects of 5,6-Dehydro-17α-dutasteride on enzyme activity or other physiological parameters. Studies on dutasteride have shown potent inhibition of both type 1 and type 2 5α-reductase in animal models, leading to significant reductions in dihydrotestosterone (B1667394) levels. fda.gov However, similar investigations for 5,6-Dehydro-17α-dutasteride are absent from the scientific literature.

Investigation of Metabolite Identification in Non-Human Biological Matrices

There are no reports on the identification of metabolites of 5,6-Dehydro-17α-dutasteride in any non-human biological matrices. While major metabolites of dutasteride, such as 4'-hydroxydutasteride, 1,2-dihydrodutasteride, and 6-hydroxydutasteride, have been identified in rat serum, similar characterization for 5,6-Dehydro-17α-dutasteride has not been documented. hres.ca

Advanced Analytical Methodologies for the Detection and Quantification of 5,6 Dehydro 17α Dutasteride

Development and Validation of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as the primary and most extensively utilized technique for the separation and quantification of dutasteride (B1684494) and its impurities, including 5,6-Dehydro-17α-dutasteride. ctppc.org Various HPLC methods, particularly reversed-phase (RP-HPLC), have been developed and validated to achieve effective separation of these closely related steroid compounds.

The development of these methods involves meticulous optimization of several parameters to ensure adequate resolution between the main component and all related substances. Key aspects of method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. C18 columns are frequently employed as the stationary phase, offering the necessary hydrophobicity to resolve dutasteride and its analogs. iosrjournals.orgnih.gov

Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. iosrjournals.orgnih.gov Gradient elution is often preferred over isocratic elution to effectively separate a range of impurities with differing polarities within a reasonable run time. ijrpc.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the compounds exhibit significant absorbance, such as 215 nm or 235 nm. iosrjournals.orgnih.gov

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. samipubco.com Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. samipubco.comresearchgate.net For instance, a developed RP-HPLC method demonstrated linearity for dutasteride over a concentration range of 1-12 μg/ml. nih.gov Robustness is tested by making deliberate small variations in method parameters like mobile phase composition and column temperature to ensure the method remains reliable under normal usage. nih.gov

While HPLC is predominant, Gas Chromatography (GC) is also a potential, though less common, analytical technique for dutasteride analysis. researchgate.net

Table 1: Examples of HPLC Conditions for Dutasteride Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Inertsil C-18 (250 x 4.6 mm, 5µm) iosrjournals.org Phenomenex C18 (250 x 4.6 mm, 5µm) nih.gov Zorbax SBC18 (250 x 4.6 mm, 5µm) researchgate.net
Mobile Phase Acetonitrile : Water (55:45 v/v) iosrjournals.org Methanol : Water (90:10 v/v) nih.gov 0.01 M KH2PO4 buffer and Acetonitrile (Gradient) researchgate.net
Flow Rate 1.0 mL/min iosrjournals.org 1.0 mL/min nih.gov 1.0 mL/min researchgate.net
Detection UV at 215 nm iosrjournals.org PDA at 235 nm nih.gov UV at 210 nm researchgate.net
Mode Isocratic iosrjournals.org Isocratic nih.gov Gradient researchgate.net

Application of Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive structural confirmation of impurities like 5,6-Dehydro-17α-dutasteride and for their analysis at trace levels. researchgate.netnih.gov While HPLC with UV detection can separate and quantify impurities, it cannot provide definitive structural information. MS provides the mass-to-charge ratio (m/z) of the molecule, which is a critical piece of evidence for its identification.

In the analysis of dutasteride impurities, LC-MS is used to determine the molecular weight of unknown peaks observed in the chromatogram. iosrjournals.org Dutasteride has a molecular weight of 528.53 g/mol . pharmaffiliates.com An impurity resulting from dehydrogenation, such as a "dehydro" derivative, would be expected to have a molecular weight that is two mass units lower. Forced degradation studies of dutasteride have identified a degradation product formed by dehydrogenation with an m/z of 527.5. ijpsr.comresearchgate.net This aligns with the expected mass of a dehydro-dutasteride compound.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of the impurity is isolated and subjected to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. For example, the base peak of dutasteride in positive electrospray ionization (ESI) mode is observed at m/z 529.1 (M+H)+, with a significant daughter ion at m/z 461.2. ijpsr.comresearchgate.net By comparing the fragmentation pattern of an unknown impurity to that of the parent drug and considering the mass shift, analysts can deduce the location of the structural modification.

The high sensitivity of LC-MS/MS also makes it ideal for trace analysis, enabling the detection and quantification of impurities at levels far below what is achievable with UV detection. researchgate.net This is particularly important for controlling potentially potent impurities and for bioanalytical applications.

Table 2: Mass Spectrometric Data for Dutasteride and Related Impurities

Compound Molecular Formula Molecular Weight (g/mol) Observed m/z (M+H)+ Key Characteristic
Dutasteride C27H30F6N2O2 528.53 pharmaffiliates.com 529.1 ijpsr.com Parent Drug
Dihydro dutasteride C27H32F6N2O2 530.55 530.5 researchgate.net Addition of 2 hydrogens
Dehydro dutasteride C27H28F6N2O2 526.51 527.5 (as M-H)- ijpsr.com Loss of 2 hydrogens
Desmethyl dutasteride C26H28F6N2O2 514.50 508 (ion type not specified) nih.gov Aromatic impurity
Dutasteride Isomer C27H30F6N2O2 528.53 pharmaffiliates.com 529.4 iosrjournals.org Same mass, different structure

Methodologies for Purity Assessment and Impurity Profiling in Pharmaceutical Materials

Impurity profiling is a cornerstone of quality control for pharmaceutical materials, aimed at identifying and quantifying all potential impurities in the drug substance. researchgate.net For dutasteride, this involves a comprehensive study to detect any substance other than the API itself, which can arise from the manufacturing process, degradation, or storage. iosrjournals.org

During the process development of dutasteride, HPLC analysis frequently reveals impurity peaks ranging from 0.05% to 0.1%. iosrjournals.orgnih.govingentaconnect.com A thorough impurity profile study involves synthesizing these impurities individually and characterizing them using a combination of spectroscopic techniques, including HPLC, MS, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

The established analytical methods, primarily stability-indicating HPLC methods, are then used for the routine purity assessment of bulk drug batches. ijrpc.com A stability-indicating method is one that can separate the drug substance from its degradation products, allowing the stability of the drug to be accurately determined. ijrpc.com Forced degradation studies are conducted by subjecting the drug to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light to generate potential degradation products. samipubco.comijpsr.com This ensures that any degradant that could form during the product's shelf-life, including 5,6-Dehydro-17α-dutasteride, can be effectively detected and quantified.

The international pharmacopoeia specifies limits for impurities, typically stating that an individual unknown impurity should not exceed 0.1% and the total impurities should not be more than a specified limit (e.g., 0.7%). iosrjournals.org The developed analytical methods must therefore be sensitive enough to quantify impurities at or below these reporting thresholds.

Table 3: Common Process-Related Impurities and Degradation Products of Dutasteride

Impurity Name Type Common Detection Method
5,6-Dehydro-17α-dutasteride Process Impurity / Degradation Product HPLC, LC-MS ijpsr.com
Dutasteride 17α-epimer Process Impurity (Isomer) HPLC ijrpc.com
Dihydro dutasteride Process Impurity HPLC, LC-MS nih.gov
Desmethyl dutasteride Process Impurity HPLC, LC-MS nih.gov
Dutasteride Acid Process Impurity / Degradation Product HPLC ijrpc.com

Techniques for Quantification in Complex Non-Human Biological Samples (e.g., Tissue Homogenates, Cell Extracts)

Quantifying 5,6-Dehydro-17α-dutasteride and other dutasteride-related compounds in complex non-human biological samples is essential for preclinical research, such as metabolism, pharmacokinetics, and toxicology studies. These matrices, including tissue homogenates and cell extracts, present significant analytical challenges due to the presence of endogenous interfering substances like proteins, lipids, and salts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its superior sensitivity and selectivity. nih.govnih.gov While most published bioanalytical methods for dutasteride focus on human plasma, the principles are directly applicable to non-human matrices. nih.govresearchgate.net A key study developed a cell-based 5α-reductase inhibition assay using both human and fish cell lines, demonstrating the application of LC-MS/MS analysis in a non-human biological context. nih.gov

The analytical workflow involves three main stages:

Sample Preparation: This is a critical step to extract the analyte from the complex matrix and remove interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the matrix complexity.

Chromatographic Separation: A robust HPLC or Ultra-Performance Liquid Chromatography (UPLC) system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This minimizes ion suppression or enhancement, which can affect quantification.

MS/MS Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.net This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and its stable-isotope-labeled internal standard, ensuring accurate quantification even at very low concentrations.

To overcome the challenge of the analyte being potentially endogenous in a biological system, surrogate matrices or the standard addition method can be employed for calibration. cstti.com Method validation for bioanalytical assays includes assessing parameters like selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability. nih.gov

Table 4: General Workflow for Analysis in Complex Non-Human Biological Samples

Step Objective Common Techniques
1. Sample Collection & Homogenization Obtain a representative sample and prepare it for extraction. Tissue dissection, cell lysis, mechanical homogenization.
2. Analyte Extraction Isolate the analyte of interest from the bulk matrix. Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).
3. Concentration & Reconstitution Concentrate the sample and dissolve it in a solvent compatible with the mobile phase. Evaporation under nitrogen, reconstitution in mobile phase.
4. Chromatographic Separation Separate the analyte from co-extracted endogenous components. Reversed-Phase HPLC or UPLC.
5. Detection & Quantification Selectively detect and quantify the analyte. Tandem Mass Spectrometry (MS/MS) in MRM mode.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 5,6 Dehydro 17α Dutasteride

Impact of the 5,6-Dehydro Moiety on Steroidal Backbone Conformation and Reactivity

This conformational change can have a profound impact on the molecule's ability to bind to the 5α-reductase enzyme. The enzyme's active site is exquisitely sensitive to the three-dimensional shape of its substrates and inhibitors. The planarity introduced by the 5,6-dehydro moiety may lead to a suboptimal fit within the active site, potentially weakening the binding affinity.

Furthermore, studies on related compounds have shown that the presence of a double bond between C-5 and C-6 in certain 4-azasteroids can significantly reduce their 5α-reductase inhibitory activity. nih.gov This suggests that the specific conformation of the A/B ring system is critical for effective enzyme inhibition. The reactivity of the molecule may also be affected. The double bond introduces a site of unsaturation, which could be susceptible to metabolic transformations that are different from those of the parent compound, dutasteride (B1684494).

Significance of the 17α-Substitution in Modulating Biological Interactions

The nature and orientation of the substituent at the C-17 position of the D-ring are well-established determinants of the biological activity of 4-azasteroids. In the case of dutasteride, the 17β-substituent, a bulky and lipophilic N,N-bis(trifluoromethyl)phenyl carboxamide group, plays a pivotal role in its potent inhibition of both type 1 and type 2 5α-reductase. This group is thought to interact with a largely lipophilic pocket within the enzyme's active site, thereby enhancing the binding affinity.

The compound in focus, 5,6-Dehydro-17α-dutasteride, features this critical substituent in the alpha (α) orientation. This stereochemical inversion from the beta (β) position, as seen in dutasteride, would project the bulky group below the plane of the steroid nucleus. This altered spatial arrangement would likely have a dramatic effect on the molecule's interaction with the 5α-reductase enzyme. It is conceivable that the active site of the enzyme is specifically shaped to accommodate a 17β-substituent, and a 17α-group may cause steric hindrance, preventing the inhibitor from adopting the correct binding pose.

Therefore, the 17α-substitution in 5,6-Dehydro-17α-dutasteride is predicted to significantly diminish its inhibitory potency against 5α-reductase compared to dutasteride. The precise geometry of the ligand-receptor interaction is paramount for high-affinity binding, and this alteration at a key recognition site is likely to be detrimental to its biological activity.

Comparative Studies with Parent Dutasteride and Other Related 4-Azasteroids

A comparative analysis of 5,6-Dehydro-17α-dutasteride with its parent compound, dutasteride, and another widely known 4-azasteroid, finasteride, highlights the critical roles of specific structural features in determining their efficacy as 5α-reductase inhibitors.

Dutasteride is a potent dual inhibitor of both 5α-reductase isozymes (type 1 and type 2), leading to a more profound suppression of dihydrotestosterone (B1667394) (DHT) levels compared to finasteride, which is a selective inhibitor of the type 2 isozyme. nih.gov The key structural features contributing to dutasteride's high potency are its saturated 4-azasteroid core and the specific 17β-carboxamide substituent.

In contrast, 5,6-Dehydro-17α-dutasteride possesses two significant structural deviations from dutasteride: the 5,6-double bond and the 17α-orientation of the side chain. Based on the principles of SAR in this class of compounds, both of these modifications are anticipated to negatively impact its inhibitory activity. The introduction of the 5,6-double bond has been shown in related compounds to reduce activity, and the incorrect stereochemistry at C-17 would likely disrupt the crucial binding interactions within the enzyme's active site.

Feature Dutasteride Finasteride 5,6-Dehydro-17α-dutasteride (Predicted)
5α-Reductase Inhibition Potent dual inhibitor (Type 1 & 2) Selective inhibitor (Type 2) Significantly reduced or no activity
A/B Ring Structure Saturated Saturated with 1,2-double bond Unsaturated (5,6-dehydro)
C-17 Substituent Orientation Beta (β) Beta (β) Alpha (α)
Effect on DHT Levels >90% reduction ~70% reduction Minimal to no reduction

Design Principles for Novel Analogues Based on its Structural Features

The analysis of 5,6-Dehydro-17α-dutasteride's structural features, in the context of what is known about other 4-azasteroids, provides valuable insights for the design of new and potentially more effective 5α-reductase inhibitors. The following design principles can be derived:

A-Ring and B-Ring Saturation: The saturated A/B ring system appears to be optimal for high-affinity binding to 5α-reductase. The introduction of unsaturation, particularly at the 5,6-position, is generally detrimental to activity and should be avoided. However, a double bond at the 1,2-position, as seen in finasteride, is tolerated and can confer selectivity for the type 2 isozyme.

The 4-Aza Moiety: The nitrogen atom at position 4 is a key feature of this class of inhibitors. The lactam functionality is believed to mimic the transition state of the enzymatic reaction.

C-17β Substituent: A bulky, lipophilic substituent at the 17β-position is crucial for potent inhibition. The design of novel analogues should focus on optimizing the interactions of this group with the hydrophobic pocket of the enzyme. Modifications to this group can influence both potency and isozyme selectivity.

Stereochemistry at C-17: The stereochemical orientation of the C-17 substituent is critical. The β-configuration is essential for proper alignment within the active site of 5α-reductase. Analogues with 17α-substituents are unlikely to be effective inhibitors.

Future Research Directions and Emerging Paradigms in 5,6 Dehydro 17α Dutasteride Research

Exploration of Undiscovered Biochemical Pathways and Enzyme Substrates

While the primary mechanism of action of dutasteride (B1684494), the parent compound of 5,6-Dehydro-17α-dutasteride, is the inhibition of 5α-reductase isoenzymes, the full spectrum of its metabolic fate and potential off-target effects remains an area of active investigation. Future research is expected to delve into undiscovered biochemical pathways and enzyme substrates that may be influenced by 5,6-Dehydro-17α-dutasteride.

The metabolism of dutasteride is known to be mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of several hydroxylated metabolites. drugbank.com It is plausible that 5,6-Dehydro-17α-dutasteride undergoes similar metabolic transformations. A critical area of future research will be to identify and characterize these potential metabolites and the specific enzymes involved. This could reveal novel biochemical pathways and help in understanding the complete pharmacological profile of the compound.

Furthermore, long-term treatment with dutasteride has been observed to alter glucose and lipid profiles, suggesting an influence on metabolic function beyond its primary target. regulations.govoup.comresearchgate.net This raises the possibility that 5,6-Dehydro-17α-dutasteride may also interact with enzymes and receptors involved in metabolic regulation. Investigating these potential interactions could uncover new therapeutic applications or important considerations for its use.

Table 1: Potential Areas of Exploration for Biochemical Pathways of 5,6-Dehydro-17α-dutasteride

Research AreaRationalePotential Impact
Metabolite Profiling The parent compound, dutasteride, is metabolized by CYP3A4 and CYP3A5. drugbank.comIdentification of novel metabolites and metabolic pathways.
Enzyme Interaction Studies Dutasteride has been shown to affect metabolic function. regulations.govoup.comresearchgate.netDiscovery of new enzyme substrates and off-target effects.
Receptor Binding Assays To explore potential interactions with nuclear receptors and other signaling proteins.Understanding of broader physiological effects.

Advancements in Sustainable and Scalable Synthetic Methodologies

The chemical synthesis of complex molecules like 5,6-Dehydro-17α-dutasteride presents challenges in terms of efficiency, cost, and environmental impact. Future research will increasingly focus on the development of sustainable and scalable synthetic methodologies, aligning with the principles of green chemistry. researchgate.netresearchgate.nethovione.com

Current synthetic routes for dutasteride and other 4-azasteroids often involve multiple steps and the use of hazardous reagents. nbinno.comgoogle.comrasayanjournal.co.in Innovations in synthetic organic chemistry, such as the application of flow chemistry, offer promising alternatives. Flow chemistry can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. bioduro.com

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is another burgeoning area with significant potential for the synthesis of 5,6-Dehydro-17α-dutasteride. mdpi.com This approach can offer high selectivity and milder reaction conditions, reducing the environmental footprint of the manufacturing process. The development of chemoenzymatic strategies, which combine the advantages of both traditional chemistry and biocatalysis, could lead to highly efficient and sustainable synthetic routes. rsc.org

Development of Novel Analytical Probes and Detection Systems

As the interest in 5,6-Dehydro-17α-dutasteride grows, so does the need for sensitive and specific analytical methods for its detection and quantification in various matrices. Future research will focus on the development of novel analytical probes and detection systems that offer advantages over traditional chromatographic techniques.

Fluorescence-based methods are a promising area of development. The design of fluorescent probes that can selectively bind to 5,6-Dehydro-17α-dutasteride could enable its rapid and sensitive detection. mdpi.comrsc.orgresearchgate.net Another innovative approach is the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptamer-based sensors, coupled with a fluorescent reporter, could provide a powerful tool for the detection of this compound. nih.govnih.gov

Furthermore, the development of novel biosensors represents a significant leap forward in analytical technology. semanticscholar.orgfrontiersin.org These devices, which integrate a biological recognition element with a transducer, can offer real-time and label-free detection. A biosensor designed to detect 5,6-Dehydro-17α-dutasteride could have applications in pharmaceutical quality control and biomedical research.

Table 2: Emerging Analytical Technologies for 5,6-Dehydro-17α-dutasteride Detection

TechnologyPrinciplePotential Advantages
Fluorescent Probes Specific binding to the target molecule induces a change in fluorescence. mdpi.comrsc.orgresearchgate.netHigh sensitivity, rapid detection.
Aptamer-Based Sensors Aptamers act as recognition elements, with binding detected by a reporter system. nih.govnih.govHigh specificity and affinity, ease of synthesis.
Biosensors Integration of a biological recognition element with a signal transducer. semanticscholar.orgfrontiersin.orgReal-time, label-free detection.

Integration of Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. ispub.comsrce.hr The integration of these in silico methods will be crucial for accelerating research on 5,6-Dehydro-17α-dutasteride and for the rational design of new and improved analogs.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to understand the relationship between the chemical structure of 4-azasteroids and their inhibitory activity against 5α-reductase. researchgate.netnih.gov These models can help in identifying the key structural features required for potent inhibition and guide the design of new compounds with enhanced activity.

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic interactions between 5,6-Dehydro-17α-dutasteride and its target enzyme, 5α-reductase, at the atomic level. nih.govmdpi.comescholarship.org These simulations can help in understanding the binding mechanism, predicting binding affinities, and identifying key residues involved in the interaction. This information is invaluable for the rational design of more potent and selective inhibitors.

In silico prediction of the metabolic fate of 5,6-Dehydro-17α-dutasteride is another important application of computational chemistry. news-medical.net By modeling the interactions of the compound with metabolic enzymes like cytochrome P450s, it may be possible to predict potential metabolites and metabolic pathways, thereby guiding experimental metabolism studies.

Q & A

Q. What are the validated analytical methods for quantifying 5,6-Dehydro-17α-dutasteride in pharmaceutical formulations or biological samples?

A reversed-phase HPLC method using a C-18 column (150 × 4.6 mm, 5.0 μm) with methanol:phosphate buffer (80:20 v/v, pH 6.8) as the mobile phase at 1 mL/min flow rate is widely used. Detection is performed at 230 nm, achieving linearity in the range of 1–15 μg/mL (R² = 0.999) with retention times of ~4.1 minutes. Validation parameters (precision, accuracy, LOD, LOQ) comply with ICH guidelines .

Q. What are the primary pharmacological targets and mechanisms of action of 5,6-Dehydro-17α-dutasteride?

The compound inhibits both type I and II 5α-reductase isoforms, blocking the conversion of testosterone to dihydrotestosterone (DHT). This dual inhibition reduces intraprostatic DHT levels by ~90%, suppressing androgen-driven pathways in benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Mechanistically, it binds competitively to the enzyme’s active site, as demonstrated in kinetic studies .

Q. How is 5,6-Dehydro-17α-dutasteride synthesized, and what are critical intermediates in its production?

Key synthesis steps involve Pd/C-catalyzed hydrogenation of methyl 3-oxo-4-aza-5-androstene-17-carboxylate, with solvent polarity influencing stereoselectivity. Scaleable processes use trifluoromethylphenyl derivatives to optimize yield and purity. Critical intermediates include 3-oxo-4-aza-androstene derivatives, validated via NMR and mass spectrometry .

Advanced Research Questions

Q. How do the efficacy and safety profiles of 5,6-Dehydro-17α-dutasteride compare to finasteride in long-term clinical studies?

Meta-analyses show dutasteride reduces International Prostate Symptom Score (IPSS) by 1.4 points more than finasteride (p < 0.05) over 6–12 months. However, adverse event rates (e.g., erectile dysfunction, libido loss) are statistically comparable (~15–20% incidence for both drugs). Real-world data suggest finasteride may have higher sexual side effect risks (OR = 5 for erectile dysfunction), but controlled trials lack significance due to study design variability .

Q. What in silico approaches are used to model dutasteride’s interaction with non-classical targets like NRP1 or TMPRSS2?

Molecular docking simulations (e.g., AutoDock Vina) and MM/GBSA binding free energy calculations predict dutasteride’s high affinity for neuropilin-1 (NRP1; ΔG = -9.2 kcal/mol) and TMPRSS2 inhibition. Contact frequency analysis identifies interactions with Trp301 and Tyr353 residues in NRP1, though stability varies due to conformational flexibility .

Q. How can contradictions in preclinical data on dutasteride’s sexual side effects be resolved?

Contradictions arise from differences in animal models (e.g., rat vs. human 5αR isoform expression) and dosing regimens. For example, rat studies using 4–8 weeks of 0.5 mg/kg/day dutasteride show reversible erectile dysfunction post-treatment, while human trials report persistent effects. Standardizing species-specific pharmacokinetic models (e.g., incorporating hepatic clearance rates) improves translational relevance .

Q. What statistical methods are recommended for analyzing dutasteride’s dose-response relationships in preclinical studies?

Use one-way ANOVA with Bonferroni post-hoc tests for multi-group comparisons (e.g., dutasteride 4-week vs. 8-week exposure). For non-linear dose effects, mixed-effects models or Emax sigmoidal curves are applied. Ensure power analysis (α = 0.05, β = 0.2) to detect ≥20% differences in endpoints like DHT suppression .

Q. Can dutasteride’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles be extrapolated to novel therapeutic areas, such as antiviral applications?

Yes. A rat PK/PD model calibrated for dutasteride’s dual 5αR inhibition (t₁/₂ = 35 hours) can be adapted for antiviral studies by incorporating TMPRSS2 suppression dynamics. However, human translation requires adjusting for species-specific protein binding (e.g., human serum albumin affinity) and tissue distribution .

Q. What experimental designs address dutasteride’s potential role in prostate cancer prevention despite conflicting REDUCE trial data?

The REDUCE trial found no prostate cancer risk reduction (HR = 0.89, p = 0.15), but subgroup analyses suggest benefit in high-grade tumors. Future studies should stratify cohorts by baseline PSA density (>0.15 ng/mL²) and use multi-parametric MRI to monitor intraprostatic changes during dutasteride therapy .

Data Contradiction Analysis

Q. Why do real-world studies report higher sexual side effect rates for dutasteride compared to randomized trials?

Real-world analyses (e.g., EAU 2021 data) include broader populations (e.g., younger patients, comorbid diabetes) and longer follow-up, amplifying detection of low-frequency events. Controlled trials often exclude high-risk subgroups, underreporting adverse events. Sensitivity analyses adjusting for age and comorbidities are critical for reconciling these disparities .

Methodological Recommendations

  • Analytical Validation : Include forced degradation studies (acid/base/oxidative stress) to confirm HPLC method stability-indicating properties .
  • Preclinical Models : Use Sprague-Dawley rats with dutasteride 0.5 mg/kg/day for 4–8 weeks to mirror human exposure. Measure DHT via LC-MS/MS (LOQ = 0.1 ng/mL) .
  • Clinical Data Synthesis : Apply GRADE criteria to meta-analyses, weighting RCTs higher than observational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.